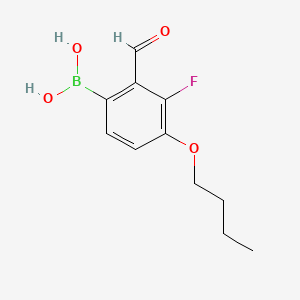
(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of a butoxy group, a fluoro substituent, and a formyl group attached to a phenyl ring, along with a boronic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, where an aryl halide is reacted with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (4-Butoxy-3-fluoro-2-formylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4-Butoxy-3-fluoro-2-carboxyphenylboronic acid.
Reduction: 4-Butoxy-3-fluoro-2-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and sensors.
Medicine: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials and polymers, as well as in the development of new catalysts for chemical reactions
Mecanismo De Acción
The mechanism of action of (4-Butoxy-3-fluoro-2-formylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Furanylboronic acid
Uniqueness
(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other similar compounds. The combination of the fluoro and formyl groups also provides distinct electronic properties, making it a valuable reagent in specific synthetic applications .
Propiedades
Fórmula molecular |
C11H14BFO4 |
|---|---|
Peso molecular |
240.04 g/mol |
Nombre IUPAC |
(4-butoxy-3-fluoro-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C11H14BFO4/c1-2-3-6-17-10-5-4-9(12(15)16)8(7-14)11(10)13/h4-5,7,15-16H,2-3,6H2,1H3 |
Clave InChI |
HUKYDGWMOYYOBJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)OCCCC)F)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
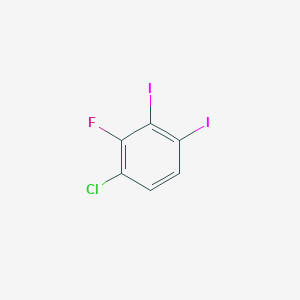
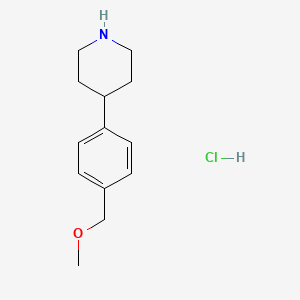
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
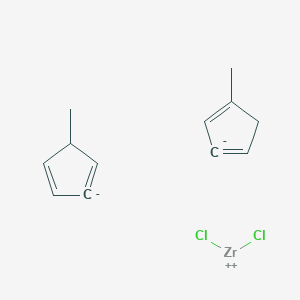
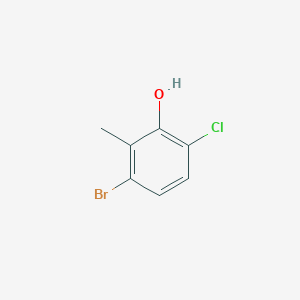
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
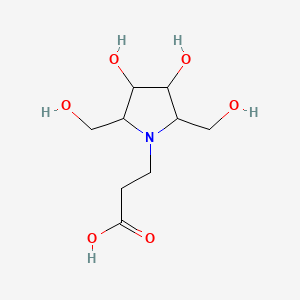
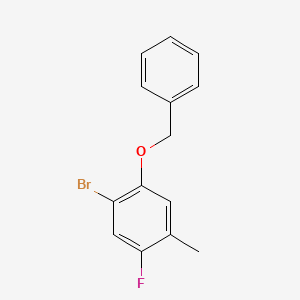
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)

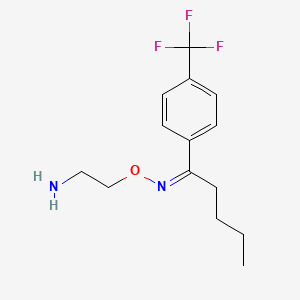

![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
